molecular formula C24H25N3O4S2 B2566595 N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-60-6

N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2566595
CAS No.: 877653-60-6
M. Wt: 483.6
InChI Key: AQNKJUNZDQRHGP-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a tetrahydrothieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,5-dimethylphenyl group and at position 2 with a thioacetamide linker. The acetamide moiety is further functionalized with a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-14-9-15(2)11-16(10-14)27-23(29)22-19(7-8-32-22)26-24(27)33-13-21(28)25-18-6-5-17(30-3)12-20(18)31-4/h5-6,9-12H,7-8,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNKJUNZDQRHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thieno[3,2-d]pyrimidine core and subsequent modifications to introduce the dimethoxyphenyl and thioacetamide functionalities. The compound's structure can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity . For instance:

  • Cell Line Studies : The compound showed promising antiproliferative effects against various cancer cell lines. In particular, it was evaluated against HeLa cells with an IC50 value indicating strong activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival. Further investigations are required to elucidate the precise molecular targets involved.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity :

  • Microbial Testing : The compound was tested against a range of bacteria and fungi. Preliminary results indicate moderate to strong inhibitory effects against pathogenic strains such as Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the thieno[3,2-d]pyrimidine moiety significantly influence biological activity. For example:
    • The presence of electron-donating groups enhances anticancer potency.
    • Modifications on the phenyl ring affect solubility and bioavailability.
  • Comparative Analysis : A series of related compounds were synthesized and evaluated to establish a correlation between structural features and biological outcomes. This comparative analysis aids in identifying lead candidates for further development.

Case Studies

Several case studies highlight the potential applications of this compound:

  • In Vivo Models : Animal studies are underway to assess the efficacy and safety profile of this compound in tumor-bearing models.
  • Combination Therapies : Investigations into its use in combination with existing chemotherapeutic agents are ongoing to evaluate synergistic effects.

Comparison with Similar Compounds

Structural Modifications in the Thienopyrimidine Core

Compound G1-4 ()
  • Structure: 2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
  • Key Differences :
    • The 3,5-dimethylphenyl group in the target compound is replaced with a 3,5-dimethoxybenzyl group, introducing stronger electron-donating effects.
    • The acetamide is linked to a benzothiazole ring bearing a trifluoromethyl group instead of a dimethoxyphenyl group.
  • Synthetic Yield : 48% (lower than the target compound’s analogs, suggesting steric or electronic challenges with the benzothiazole substituent) .
Compound 10a ()
  • Structure: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide.
  • Key Differences: A fused triazolo-pyrimidine system replaces the simpler tetrahydrothienopyrimidine core. The acetamide is substituted with a phenyl group rather than a dimethoxyphenyl.
  • Synthetic Yield : 68–74%, indicating moderate efficiency for complex heterocycles .

Substituent Effects on Acetamide Moieties

Compound 4a ()
  • Structure: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide.
  • Key Differences: A pyrimidine-thioacetamide hybrid linked to a quinoxaline system. Electron-withdrawing chloro and cyano groups enhance reactivity but reduce lipophilicity compared to the target’s dimethyl and methoxy substituents.
  • Synthetic Yield : 90.2%, attributed to stabilized intermediates via electron-withdrawing groups .
Compound 5.6 ()
  • Structure : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.
  • Key Differences :
    • A simpler dihydropyrimidine core with dichlorophenyl substitution.
    • NMR data (δ 10.10 ppm for NHCO) contrasts with the target’s dimethoxyphenyl environment, which would show deshielded aromatic protons .

Pharmacophore and Bioactivity Correlations

  • Lipophilicity : The target compound’s 3,5-dimethylphenyl and 2,4-dimethoxyphenyl groups enhance membrane permeability compared to analogs with single substituents (e.g., 4-methylphenyl in ) .
  • Electronic Effects : Methoxy groups in the target may engage in hydrogen bonding, whereas trifluoromethyl (in G1-4) or chloro (in 4a) substituents prioritize hydrophobic interactions .
  • Biological Targets: Thienopyrimidines with dimethyl/methoxy groups (e.g., the target) are predicted to inhibit kinases or microbial enzymes, while benzothiazole-containing analogs (G1-4) may target nucleic acids .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this thieno[3,2-d]pyrimidine derivative, and how are intermediates purified?

  • Methodology : Multi-step synthesis typically involves:

Formation of the thieno[3,2-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones.

Introduction of substituents (e.g., 3,5-dimethylphenyl) via nucleophilic substitution or coupling reactions.

Acetamide linkage through thioether bond formation using chloroacetyl chloride or similar reagents .

  • Purification : Column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) and recrystallization (ethanol/water) are standard. Purity is verified by TLC and HPLC (>95%) .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Analytical Techniques :

  • 1H/13C NMR : Peaks for aromatic protons (δ 6.8–7.8 ppm), thioether SCH2 (δ 4.0–4.2 ppm), and methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ matching calculated mass (e.g., m/z 483.12 for C25H26N3O4S2) .
  • Elemental Analysis : C, H, N, S percentages within ±0.3% of theoretical values .

Q. What in vitro assays are used to evaluate its biological activity?

  • Common Assays :

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination via fluorometric/colorimetric readouts) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 values against HeLa or MCF-7) .
  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

  • Key Parameters :

  • Temperature Control : Exothermic steps (e.g., cyclization) require gradual heating (40–60°C) to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require post-reaction removal via vacuum distillation .
  • Catalysts : Use of K2CO3 or Et3N as bases for thioether bond formation improves yields (70–85%) .
    • Yield Optimization Table :
StepReagentYield (%)Purity (%)
Core formationThiourea6590
Substitution3,5-Dimethylphenylboronic acid7892
Acetamide couplingChloroacetyl chloride8295

Q. How to resolve contradictions in biological activity data across different studies?

  • Approaches :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. enzymatic activity) to confirm target specificity .
  • Batch Analysis : Compare purity (>95% vs. <90%) and stereochemical stability (HPLC chiral columns) .
  • Cellular Context : Account for cell line variability (e.g., metabolic activity in MCF-7 vs. HepG2) using isogenic models .

Q. What strategies are employed for in vivo efficacy and toxicity studies?

  • Experimental Design :

  • Animal Models : Xenograft mice for antitumor activity (dose: 10–50 mg/kg, oral/i.p.) with pharmacokinetic profiling (Tmax, Cmax) .
  • Toxicity Screening : Acute toxicity (LD50) in rodents and genotoxicity (Ames test) .
  • Metabolite Identification : LC-MS/MS to track hepatic metabolites (CYP450-mediated oxidation) .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 2,4-dimethoxyphenyl with halogenated or acetylated groups) .
  • Activity Mapping : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify critical pharmacophores .
    • SAR Table :
Analog StructureKey ModificationIC50 (μM)
3,5-DimethylphenylParent compound0.45
4-FluorophenylIncreased hydrophobicity1.2
4-AcetamidophenylEnhanced H-bonding0.32

Q. What computational tools are used to predict binding modes and ADMET properties?

  • In Silico Methods :

  • Docking : AutoDock Vina or Schrödinger Suite for target binding pose prediction (e.g., ATP-binding pocket of kinases) .
  • ADMET Prediction : SwissADME for bioavailability (Rule of Five), admetSAR for toxicity (hERG inhibition risk) .

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